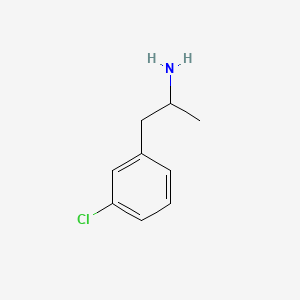

1-(3-Chlorophenyl)propan-2-amine

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

1-(3-chlorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H12ClN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 |

InChI Key |

ORWQJKNRYUIFJU-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)Cl)N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

1-(3-Chlorophenyl)propan-2-amine: A Technical Whitepaper on Molecular Properties and Pharmacodynamics

Executive Summary

1-(3-Chlorophenyl)propan-2-amine, commonly referred to as 3-chloroamphetamine (3-CA), meta-chloroamphetamine (MCA), or by its research code PAL-304, is a highly potent synthetic derivative within the substituted amphetamine class[1]. As a research compound, it is primarily utilized to probe the functional mechanics of biogenic amine transporters. Unlike traditional reuptake inhibitors, 3-CA acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), actively reversing transporter flux to elevate synaptic monoamine concentrations[2]. This whitepaper provides a comprehensive technical analysis of its structural properties, receptor pharmacodynamics, unique metabolic pathways, and the validated experimental protocols used to study it.

Physicochemical Profile & Structural Biology

The molecular architecture of 3-CA is defined by an amphetamine backbone featuring a chlorine atom substituted at the meta (3-) position of the phenyl ring[3].

Causality in Structural Design: The addition of the halogen at the meta position significantly alters the molecule's electron density and steric bulk compared to unsubstituted amphetamine. This specific substitution increases the compound's lipophilicity (XLogP3 = 2.7), which is the primary causal factor for its rapid and efficient permeation across the blood-brain barrier (BBB)[1]. Furthermore, the meta-chloro substitution selectively tunes the molecule's affinity toward catecholamine transporters over the serotonin transporter, a stark contrast to its para-substituted analog, 4-chloroamphetamine (PCA)[2].

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(3-chlorophenyl)propan-2-amine |

| PubChem CID | 20027470 |

| Molecular Formula | C9H12ClN |

| Molar Mass | 169.65 g/mol |

| Lipophilicity (XLogP3) | 2.7 |

| Primary Target | DAT, NET, SERT (Substrate/Releaser) |

Pharmacodynamics: Transporter Reversal Mechanisms

3-CA does not exert its primary effects via direct receptor agonism (e.g., it lacks significant activity at 5-HT1A, 5-HT2A, or 5-HT2C receptors)[1]. Instead, it functions as a "pseudo-substrate" for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[4].

Upon binding, 3-CA is translocated into the presynaptic terminal. Once intracellular, it disrupts vesicular monoamine transporter 2 (VMAT2), causing a collapse of the vesicular proton gradient. This forces monoamines into the cytosol, reversing the concentration gradient and driving the membrane transporters to efflux neurotransmitters into the synaptic cleft[1].

Table 2: Monoamine Release Potency (EC50) in Rat Brain Synaptosomes

| Neurotransmitter | EC50 Value (nM) | Selectivity Ratio (vs 5-HT) |

| Norepinephrine (NE) | 9.4 | ~12.8x preference |

| Dopamine (DA) | 11.8 | ~10.2x preference |

| Serotonin (5-HT) | 120.0 | 1.0x (Baseline) |

Data indicates a ~10-fold preference for catecholamine release over serotonin release[2][4].

Transporter-mediated monoamine efflux mechanism of 3-CA.

Metabolic Pathways & The Neurotoxicity Paradox

One of the most critical aspects of 3-CA in neuropharmacology is its metabolic divergence from 4-chloroamphetamine (PCA). While PCA is a notorious serotonergic neurotoxin that causes long-lasting depletion of brain 5-HT, 3-CA inherently lacks this neurotoxicity in standard in vivo rodent models[2].

The Causality of the Paradox: The neurotoxicity of halogenated amphetamines is heavily dependent on their metabolic half-life and the formation of reactive intermediates. Because the para (4-) position of 3-CA is unoccupied, the molecule is rapidly metabolized via CYP450-mediated para-hydroxylation. This rapid clearance prevents the sustained transporter disruption required to induce terminal degeneration[2][5]. If this metabolic pathway is artificially blocked (e.g., via pretreatment with the CYP inhibitor iprindole), 3-CA accumulates and induces severe, long-lasting 5-HT depletion identical to PCA[5].

Metabolic clearance of 3-CA vs. induced serotonergic neurotoxicity.

Validated Experimental Protocols

To study 3-CA effectively, researchers must employ protocols that isolate its transporter-releasing mechanisms and control for its rapid metabolism. The following methodologies are engineered as self-validating systems.

Protocol 1: In Vitro Synaptosome Monoamine Release Assay

Rationale: Synaptosomes (isolated presynaptic terminals) maintain functional transporters and vesicular pools, allowing precise measurement of efflux without postsynaptic interference or systemic metabolic clearance[1].

-

Tissue Preparation: Isolate rat striatal tissue (for DAT assays) and frontal cortex tissue (for SERT/NET assays). Homogenize in ice-cold sucrose buffer (0.32 M) and isolate synaptosomes via density gradient centrifugation.

-

Radioligand Loading: Incubate synaptosomes with 5 nM [³H]-Dopamine or [³H]-Serotonin for 30 minutes at 37°C to load the cytosolic and vesicular pools.

-

Washing: Centrifuge and wash the pellet twice with oxygenated Krebs-Ringer buffer to remove extracellular, unbound radioligand.

-

Drug Exposure: Resuspend synaptosomes and expose aliquots to varying concentrations of 3-CA (1 nM to 10 μM) for 5 minutes.

-

Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Measure the radioactivity of the filtrate (effluxed monoamines) using liquid scintillation spectrometry.

-

Self-Validating Control: Pre-incubate parallel samples with selective reuptake inhibitors (e.g., GBR-12909 for DAT, fluoxetine for SERT). If 3-CA-induced efflux is competitively blocked, it confirms the mechanism is strictly transporter-mediated reversal, ruling out passive membrane leakage.

Protocol 2: In Vivo Neurotoxicity Assessment via Metabolic Blockade

Rationale: Assessing the latent neurotoxic potential of 3-CA requires bypassing its rapid para-hydroxylation to simulate the pharmacokinetic profile of PCA[5].

-

Pre-treatment (Metabolic Blockade): Administer iprindole (10 mg/kg, i.p.) to adult male Sprague-Dawley rats. Wait 60 minutes to ensure complete inhibition of CYP450 para-hydroxylation.

-

Drug Administration: Administer 3-CA (10 mg/kg, i.p.).

-

Incubation Period: Maintain animals under standard vivarium conditions for 7 days. This duration allows acute neurotransmitter release effects to subside, leaving only permanent neurotoxic depletion measurable.

-

Tissue Harvesting: Euthanize subjects, rapidly dissect the frontal cortex and hippocampus, and freeze immediately on dry ice.

-

HPLC-ECD Analysis: Homogenize tissue in perchloric acid (0.1 M) to precipitate proteins. Centrifuge and inject the supernatant into a High-Performance Liquid Chromatography system coupled with Electrochemical Detection (HPLC-ECD) to quantify total 5-HT and 5-HIAA levels.

-

Self-Validating Control: The experimental design must include a tripartite control system:

-

Group A: 3-CA alone (Negative control; expects normal 5-HT due to rapid clearance).

-

Group B: 3-CA + Iprindole (Experimental; expects severe 5-HT depletion).

-

Group C: PCA alone (Positive control; expects severe 5-HT depletion). This triangulation isolates CYP450 metabolism as the sole variable preventing 3-CA neurotoxicity.

-

Conclusion

1-(3-Chlorophenyl)propan-2-amine (3-CA) remains a pivotal tool in neuropharmacology. Its unique structural configuration provides a highly selective, potent mechanism for inducing catecholamine and serotonin efflux. More importantly, its divergent metabolic profile compared to its para-substituted counterparts offers profound insights into the structural requirements for amphetamine-induced neurotoxicity, making it indispensable for the development of safer, transporter-focused therapeutics.

References

- 3-Chloroamphetamine - Grokipedia grokipedia.com

- 3-Chloroamphetamine - Wikipedia wikipedia.org

- m-Chloroamphetamine | C9H12ClN | CID 20027470 - PubChem nih.gov

- Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics | ACS Medicinal Chemistry Letters acs.org

- Pharmacology and Toxicology of Amphetamine and Related Designer Drugs, 94 - ResearchGate researchg

Sources

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 3-Chloroamphetamine

Abstract

This technical guide provides a comprehensive analysis of the pharmacological mechanism of action of 3-chloroamphetamine (3-CA), a potent psychostimulant and research chemical belonging to the substituted amphetamine family. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, neurochemical effects, and toxicological profile of 3-CA. The guide elucidates its primary mechanism as a high-potency serotonin-norepinephrine-dopamine releasing agent (SNDRA), detailing its engagement with plasma membrane transporters (SERT, DAT, NET) and the vesicular monoamine transporter 2 (VMAT2). We present a synthesis of its in vitro and in vivo pharmacology, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores the critical role of metabolism in dictating the neurotoxic potential of 3-CA, drawing comparisons with its more extensively studied and neurotoxic isomer, para-chloroamphetamine (PCA).

Introduction

3-Chloroamphetamine (3-CA), also known as meta-chloroamphetamine (MCA), is a synthetic derivative of amphetamine with the IUPAC name 1-(3-chlorophenyl)propan-2-amine[1]. As a member of the substituted amphetamine class, it serves as a valuable pharmacological tool for investigating the intricacies of monoaminergic neurotransmission. Its structural characteristics, particularly the chlorine substitution at the meta position of the phenyl ring, confer a distinct pharmacological profile compared to its ortho- and para-substituted isomers. This guide will provide a detailed exploration of its mechanism of action, from its interaction with molecular targets to its systemic effects on neurochemistry.

Molecular Targets and Primary Mechanism of Action

The primary pharmacological activity of 3-CA stems from its function as a substrate for monoamine transporters, leading to the non-exocytotic release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from presynaptic neurons[1][2]. Unlike classical reuptake inhibitors that block the transporter from the outside, 3-CA and other amphetamine-class compounds are transported into the neuron, where they orchestrate a series of events that culminate in the reversal of transporter function[3].

The mechanism can be dissected into three key stages:

-

Competitive Uptake: 3-CA competes with endogenous monoamines for transport into the presynaptic terminal via SERT, DAT, and NET.

-

Disruption of Vesicular Storage: Once inside the neuron, 3-CA interacts with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles, causing the release of stored monoamines from the vesicles into the cytoplasm[4].

-

Transporter-Mediated Efflux: The resulting increase in cytoplasmic monoamine concentration, coupled with the presence of 3-CA itself, triggers a reversal of the plasma membrane transporters' direction of transport, expelling monoamines into the synaptic cleft[2][3].

This cascade of events leads to a rapid and substantial increase in extracellular monoamine levels, which underlies the compound's potent stimulant effects.

In Vitro Pharmacological Profile: Potency and Selectivity

The potency of 3-CA as a monoamine releasing agent has been quantified in vitro using synaptosome release assays. These assays measure the half-maximal effective concentration (EC50) required to induce the release of radiolabeled monoamines. The available data demonstrate that 3-CA is a potent releaser of all three monoamines, with a notable preference for catecholamines over serotonin.

| Monoamine Transporter | EC50 for Release (nM) | Reference(s) |

| Serotonin Transporter (SERT) | 120 | [1][2][5] |

| Dopamine Transporter (DAT) | 11.8 | [1][2][5] |

| Norepinephrine Transporter (NET) | 9.4 | [1] |

Table 1: In Vitro Monoamine Release Potency of 3-Chloroamphetamine.

As indicated in Table 1, 3-CA displays an approximately 10-fold greater potency for inducing the release of norepinephrine and dopamine compared to serotonin[1]. This profile distinguishes it from its isomer, para-chloroamphetamine (PCA), which is a more balanced and potent serotonin releasing agent[6]. It is also important to note that 3-CA shows no significant agonist activity at key serotonin receptors such as 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT2C at concentrations up to 10 μM[2].

Neurotoxicity Profile: The Critical Role of Metabolism

While structurally similar to the potent serotonergic neurotoxin para-chloroamphetamine (PCA), 3-CA does not typically produce long-lasting depletion of brain serotonin in rodents[1][7]. This difference in neurotoxic potential is not due to a lack of intrinsic activity but rather to its rapid metabolism.

The primary metabolic pathway for 3-CA is para-hydroxylation[1]. This metabolic step effectively detoxifies the compound, preventing it from exerting the same neurotoxic effects as PCA. However, when this metabolic pathway is inhibited, for example, by co-administration of a metabolic inhibitor like iprindole, 3-CA exhibits serotonergic neurotoxicity comparable to that of PCA[1][2]. This finding underscores the critical role of metabolism in determining the safety profile of substituted amphetamines and suggests that the neurotoxicity is mediated by the parent compound or a metabolite that is not formed via para-hydroxylation. The mechanism of PCA-induced neurotoxicity is thought to involve the metabolic activation to reactive intermediates within serotonergic neurons[6].

Key Experimental Methodologies

The characterization of 3-CA's pharmacological profile relies on a suite of specialized in vitro and in vivo techniques. The following sections provide detailed protocols for these essential assays.

Radioligand Binding Assay for Monoamine Transporters

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific transporter. Although specific Ki values for 3-CA are not widely reported, this protocol outlines the standard procedure.

Objective: To determine the affinity of a test compound for SERT, DAT, or NET by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET[8][9].

-

Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

-

Test compound (3-CA) and reference compounds.

-

Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target transporter.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay[10].

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of a known non-radiolabeled inhibitor, the radioligand, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of the test compound (3-CA), the radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes)[10].

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Synaptosome Release Assay

This functional assay measures the ability of a compound to induce the release of monoamines from isolated nerve terminals.

Objective: To determine the EC50 value of 3-CA for inducing the release of dopamine, serotonin, and norepinephrine from rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine).

-

Sucrose buffer (e.g., 0.32 M sucrose with HEPES, pH 7.4)[5].

-

Krebs-Ringer buffer.

-

Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Test compound (3-CA) and reference compounds.

-

Centrifuge and glass-Teflon homogenizer.

Procedure:

-

Synaptosome Preparation:

-

Loading with Radiotracer:

-

Incubate the synaptosomes with a low concentration of the respective [³H]monoamine for a set period (e.g., 10-15 minutes) at 37°C to allow for uptake into the nerve terminals.

-

-

Release Assay:

-

Aliquot the loaded synaptosomes into tubes or a 96-well plate.

-

Add serial dilutions of 3-CA or buffer (for basal release).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Separation:

-

Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

-

Quantification:

-

Measure the radioactivity in the supernatant (released monoamine) and the pellet (retained monoamine) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of total [³H]monoamine released for each concentration of 3-CA.

-

Plot the percentage of release against the log concentration of 3-CA and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To measure the effect of systemic administration of 3-CA on extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., nucleus accumbens or striatum).

Materials:

-

Rats or mice.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection (HPLC-ED)[2][13].

-

3-CA for injection (e.g., intraperitoneal).

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest using stereotaxic coordinates[2].

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min)[2].

-

Allow a stabilization period to obtain a stable baseline of neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into a refrigerated fraction collector[2].

-

-

Drug Administration:

-

After collecting several baseline samples, administer a dose of 3-CA (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-injection.

-

-

Sample Analysis:

-

Data Analysis:

-

Quantify the concentration of each monoamine in the samples.

-

Express the post-injection concentrations as a percentage of the average baseline concentration.

-

Plot the percentage of baseline against time to visualize the time course of the drug's effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed in this guide.

Sources

- 1. 3-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 6. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide on the Binding Affinity of 1-(3-Chlorophenyl)propan-2-amine to Monoamine Transporters

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding affinity of 1-(3-Chlorophenyl)propan-2-amine, also known as 3-Chloromethamphetamine (3-CMA), for the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a self-validating and expert-driven approach to this critical area of neuropharmacology.

Introduction: The Significance of 1-(3-Chlorophenyl)propan-2-amine (3-CMA) and its Monoamine Transporter Interactions

1-(3-Chlorophenyl)propan-2-amine (3-CMA) is a synthetic substituted amphetamine.[1][2] Its structural similarity to methamphetamine suggests a potential for significant interaction with monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine, norepinephrine, and serotonin.[3][4] These transporters are the primary targets for a wide array of therapeutic agents for neuropsychiatric disorders and are also implicated in the effects of substances of abuse.[3]

The precise characterization of a compound's binding affinity at each of these transporters is fundamental to understanding its pharmacological profile. This profile, in turn, predicts its potential therapeutic applications, stimulant effects, and side-effect liability. For instance, the ratio of a compound's affinity for the different monoamine transporters determines its selectivity and, consequently, its specific neurochemical and behavioral effects.

A thorough review of the current scientific literature reveals a notable absence of specific, quantitative binding affinity data (such as K_i or IC_50 values) for 1-(3-Chlorophenyl)propan-2-amine at DAT, NET, and SERT. This represents a significant knowledge gap and a compelling area for further research. This guide, therefore, will not only discuss the theoretical framework for these interactions but will also provide a detailed, field-proven protocol for determining these critical parameters.

The Core Methodology: Radioligand Competition Binding Assays

To elucidate the binding affinity of 3-CMA for monoamine transporters, the gold-standard in vitro method is the radioligand competition binding assay. This technique measures the ability of a test compound (the "competitor," in this case, 3-CMA) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target transporter. The concentration-dependent displacement of the radioligand by the test compound allows for the calculation of its inhibitory constant (K_i), a measure of its binding affinity.

Principle of the Assay

The assay relies on the law of mass action. A fixed concentration of a radioligand and a fixed amount of a biological preparation containing the transporter of interest (e.g., cell membranes from cell lines expressing the human transporters or synaptosomes from brain tissue) are incubated with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes with the radioligand for the binding sites on the transporter, leading to a decrease in the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC_50 (half-maximal inhibitory concentration). The K_i value is then derived from the IC_50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Diagram of the Radioligand Competition Binding Assay Workflow

Caption: Workflow for a radioligand competition binding assay.

Diagram Illustrating Competitive Binding at a Monoamine Transporter

Caption: Competitive binding at the monoamine transporter.

Detailed Experimental Protocol

The following is a generalized, yet comprehensive, protocol for determining the binding affinity of 1-(3-Chlorophenyl)propan-2-amine at DAT, NET, and SERT.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Radioligands:

-

For hDAT: [³H]WIN 35,428

-

For hNET: [³H]Nisoxetine

-

For hSERT: [³H]Citalopram

-

-

Test Compound: 1-(3-Chlorophenyl)propan-2-amine hydrochloride.

-

Reference Compounds (for defining non-specific binding):

-

For hDAT: GBR 12909

-

For hNET: Desipramine

-

For hSERT: Fluoxetine

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents:

-

Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Prepare a stock solution of 1-(3-Chlorophenyl)propan-2-amine and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Prepare the radioligand solution in assay buffer at a concentration approximately equal to its K_d value.

-

Prepare a high concentration of the appropriate reference compound (e.g., 10 µM) to determine non-specific binding.

-

-

Assay Plate Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of the high-concentration reference compound, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

-

Test Compound: Add 50 µL of each dilution of 1-(3-Chlorophenyl)propan-2-amine, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters three to five times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM of the non-specific binding wells from the CPM of the corresponding test compound well.

-

Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the concentration of 1-(3-Chlorophenyl)propan-2-amine.

-

Determine the IC_50: Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to determine the IC_50 value.

-

Calculate the K_i: Convert the IC_50 value to the K_i value using the Cheng-Prusoff equation:

K_i = IC_50 / (1 + [L]/K_d)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

K_d is the dissociation constant of the radioligand for the transporter.

-

Presentation of Binding Affinity Data

While experimental data for 1-(3-Chlorophenyl)propan-2-amine is not currently available, the following table illustrates how the results would be presented. This format allows for a clear and concise comparison of the compound's affinity and selectivity for the three monoamine transporters.

| Compound | DAT K_i (nM) | NET K_i (nM) | SERT K_i (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |

| 1-(3-Chlorophenyl)propan-2-amine | TBD | TBD | TBD | TBD | TBD |

| Cocaine (Reference) | ~250 | ~500 | ~300 | ~0.83 | ~1.67 |

| GBR 12909 (Reference) | ~1 | >1000 | >1000 | <0.001 | >1 |

| Fluoxetine (Reference) | >1000 | ~500 | ~1 | >1000 | ~500 |

TBD: To be determined experimentally.

Comparative Pharmacology: Insights from Structurally Related Compounds

In the absence of direct data for 3-CMA, examining the pharmacology of its structural analogs can provide valuable context. For instance, para-chloro substituted amphetamines, such as 4-chloroamphetamine (4-CA) and 4-chloromethamphetamine (4-CMA), are known to be potent serotonin releasing agents, often with neurotoxic effects on serotonergic neurons.[5] The meta-chloro substitution in 3-CMA may result in a different pharmacological profile. Research on 3-chloroamphetamine (3-CA) indicates it is a potent releaser of norepinephrine and dopamine with a lower potency for serotonin release. This suggests that 3-CMA might also exhibit a preference for catecholamine transporters over the serotonin transporter. However, this remains a hypothesis that can only be confirmed through empirical testing as described in this guide.

Conclusion and Future Directions

The determination of the binding affinity of 1-(3-Chlorophenyl)propan-2-amine for DAT, NET, and SERT is a critical step in characterizing its neuropharmacological profile. While there is a current lack of published quantitative data, the robust and well-established methodology of radioligand competition binding assays provides a clear path forward for researchers. The detailed protocol and analytical framework presented in this guide offer a self-validating system for obtaining this crucial information.

The resulting data will not only fill a significant gap in the scientific literature but will also enable a more accurate prediction of the in vivo effects of 3-CMA, informing future research in drug development, neuroscience, and toxicology. It is through such rigorous and systematic investigation that we can build a comprehensive understanding of the structure-activity relationships of novel psychoactive compounds.

References

- BenchChem. (2025).

- Kristensen, A. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1830-1841.

- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.

- Grokipedia. (n.d.). 3-Chloromethamphetamine.

- Google Patents. (2024).

- ChEMBL. (n.d.).

- Wikipedia. (n.d.). 3-Chloromethamphetamine.

- BindingDB. (n.d.).

- Blough, B. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 15(1), 133-146.

- Wikipedia. (n.d.). 3-Chloroamphetamine.

- Zdrazil, B., et al. (2024). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1180–D1192.

- PubChem. (n.d.). 3-Chloromethamphetamine hydrochloride.

- Grokipedia. (n.d.). 3-Chloromethamphetamine.

Sources

- 1. 3-Chloromethamphetamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2024234014A1 - Sublingual spray formulations of psychedelics - Google Patents [patents.google.com]

- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Neurotoxic profile of 3-chloroamphetamine in serotonergic systems

An In-depth Technical Guide: The Neurotoxic Profile of 3-Chloroamphetamine in Serotonergic Systems

Authored by: A Senior Application Scientist

Foreword: Unraveling the Conditional Neurotoxicity of 3-Chloroamphetamine

3-Chloroamphetamine (3-CA), also known as meta-chloroamphetamine (MCA), is a psychostimulant of the substituted amphetamine class.[1][2] As a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), its pharmacological profile suggests a significant impact on central monoaminergic systems.[1][2] However, the narrative of its neurotoxicity is more nuanced than that of its well-studied and notoriously neurotoxic regioisomer, para-chloroamphetamine (PCA or 4-CA).[1][3] This guide provides a comprehensive technical exploration of the serotonergic neurotoxicity of 3-CA, focusing on the critical role of metabolism in unmasking its damaging potential. We will dissect the underlying mechanisms, present detailed experimental protocols for their investigation, and offer insights grounded in established scientific principles for researchers in neuropharmacology and drug development.

Part 1: The Core Mechanism - A Tale of Two Metabolic Fates

The central thesis of 3-CA's neurotoxic profile is its conditional nature. In standard rodent models, 3-CA administration does not produce the long-term serotonergic deficits characteristic of PCA.[1] This initial observation would suggest a benign profile. However, this is a consequence of rapid para-hydroxylation, a metabolic pathway that effectively detoxifies the compound before it can exert its full neurotoxic potential.[1] The true neurotoxic capacity of 3-CA is revealed only when this metabolic route is blocked.

When co-administered with a metabolic inhibitor (e.g., iprindole), 3-CA produces serotonergic neurotoxicity that is approximately equivalent to that of PCA.[1][2] This critical finding underscores that the inherent molecular structure of 3-CA is capable of inducing neuronal damage, but its pharmacokinetic profile in many species prevents this from manifesting. This guide, therefore, addresses the potential neurotoxicity of 3-CA, a potential that can be realized under specific biochemical conditions.

The proposed cascade of neurotoxic events, initiated by the parent compound or its active metabolites, involves several key steps which are detailed below.

Prerequisite: Uptake via the Serotonin Transporter (SERT)

The journey of 3-CA into the serotonergic neuron is the first and most critical step. Like other substituted amphetamines, its entry is not passive but is mediated by the serotonin transporter (SERT).[3] This reliance on SERT for neuronal entry is a key vulnerability.

-

Causality: SERT recognizes 3-CA as a substrate, actively transporting it from the synaptic cleft into the presynaptic terminal. This process concentrates the compound within the very neurons it is poised to damage. The indispensability of this step is demonstrated by the fact that serotonin reuptake inhibitors (SRIs) like fluoxetine, which block SERT, can completely prevent the long-term neurotoxicity of related compounds like PCA, even when administered hours after the initial exposure.[3][4]

The Oxidative Onslaught: A Multi-pronged Attack

Once inside the neuron, 3-CA and its active metabolites are believed to trigger a cascade of oxidative and metabolic stress. This is a common mechanism for the neurotoxicity of many amphetamine derivatives.[5][6]

-

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production: Amphetamines can increase the production of ROS and RNS, leading to lipid peroxidation, protein damage, and DNA oxidation.[5] This can be a result of several processes, including the auto-oxidation of dopamine (which can be released by 3-CA) and disruption of mitochondrial function.[7]

-

Mitochondrial Dysfunction: Substituted amphetamines have been shown to impair the mitochondrial electron transport chain.[8][9] This not only compromises cellular energy (ATP) production but also increases the "leakage" of electrons, which then react with oxygen to form superoxide radicals, a primary ROS.[8]

-

Inhibition of Tryptophan Hydroxylase (TPH): A hallmark of long-term serotonergic neurotoxicity is the persistent inactivation of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[3][10][11] This is not merely a temporary depletion of serotonin but a long-lasting impairment of the neuron's ability to produce its own neurotransmitter.

The Role of Dopamine

An intriguing aspect of the neurotoxicity of related compounds like PCA is the apparent involvement of the dopamine system.[3][12] Studies have shown that depleting dopamine can protect against the serotonergic damage caused by PCA.[3] It is hypothesized that the massive release of dopamine, which is also a substrate for 3-CA, contributes to the oxidative environment through its metabolism by monoamine oxidase (MAO) and subsequent auto-oxidation into toxic quinones.[7][12]

Caption: Proposed mechanism of 3-CA neurotoxicity.

Part 2: A Guide to Experimental Validation

Investigating the neurotoxic profile of 3-CA requires a multi-faceted approach, combining in vivo and in vitro models. The protocols described here are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the findings.

In Vivo Assessment of Serotonergic Deficits

The gold standard for assessing neurotoxicity is the use of live animal models, typically rodents. This allows for the observation of long-term changes in brain neurochemistry and structure.

Caption: Workflow for in vivo assessment of 3-CA neurotoxicity.

Protocol 1: Quantification of Serotonin (5-HT) and 5-HIAA by HPLC-EC

-

Rationale: This method provides a direct quantitative measure of the presynaptic serotonin content and its turnover (indicated by the metabolite 5-HIAA). A significant, long-lasting reduction is a primary indicator of neurotoxicity. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is the standard due to its sensitivity and specificity for monoamines.[13]

-

Methodology:

-

Tissue Preparation: Following euthanasia, rapidly dissect brain regions of interest (e.g., striatum, hippocampus, frontal cortex) on ice. Weigh the tissue and homogenize in a stabilizing solution (e.g., 0.1 M perchloric acid).

-

Sample Processing: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet proteins.

-

Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Detection: Use an electrochemical detector with a glassy carbon electrode set at an appropriate oxidative potential (e.g., +0.65 V) to detect 5-HT and 5-HIAA as they elute from the column.

-

Quantification: Calculate concentrations by comparing peak areas to those of a standard curve generated from known concentrations of 5-HT and 5-HIAA. Express data as ng/mg of tissue.

-

Protocol 2: Measurement of Tryptophan Hydroxylase (TPH) Activity

-

Rationale: This assay measures the functional integrity of the serotonin synthesis pathway. A decrease in TPH activity indicates damage to the enzymatic machinery of the neuron.[11] Several methods exist, including radioenzymatic and HPLC-based assays.[14][15]

-

Methodology (HPLC-based):

-

Tissue Homogenization: Homogenize brain tissue in a buffer that supports enzymatic activity (e.g., Tris-acetate buffer).

-

Enzymatic Reaction: Incubate the homogenate with a reaction mixture containing L-tryptophan (substrate), a pterin cofactor (e.g., 6-methyltetrahydropterin), and a decarboxylase inhibitor to prevent the conversion of the product, 5-hydroxytryptophan (5-HTP), to serotonin.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Quantification of 5-HTP: After centrifugation, analyze the supernatant using HPLC-EC (as described in Protocol 1) to quantify the amount of 5-HTP produced.

-

Data Analysis: TPH activity is expressed as pmol of 5-HTP formed per mg of protein per hour.

-

In Vitro Assessment of Cytotoxic Mechanisms

In vitro models, such as neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures, are invaluable for dissecting specific cellular and molecular mechanisms of toxicity in a controlled environment.[16][17] They allow for higher throughput screening and investigation of acute events like oxidative stress.

Caption: Workflow for in vitro assessment of 3-CA cytotoxicity.

Protocol 3: Assessment of Cell Viability and Oxidative Stress

-

Rationale: This protocol uses a suite of well-validated plate-based assays to quantify cell death, metabolic compromise, and the induction of oxidative stress.

-

Methodology:

-

Cell Culture and Dosing: Plate cells (e.g., SH-SY5Y) in 96-well plates. Once adhered, treat with a range of 3-CA concentrations for a defined period (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., hydrogen peroxide).

-

MTT Assay (Viability):

-

Add MTT reagent to the wells. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals and measure the absorbance on a plate reader. A decrease in absorbance indicates reduced cell viability.[16]

-

-

LDH Assay (Cytotoxicity):

-

Collect the cell culture medium.

-

Use a commercial kit to measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon loss of plasma membrane integrity. An increase in LDH activity in the medium indicates cell death.[16]

-

-

ROS Production Assay:

-

Pre-load cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) before adding 3-CA.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

-

Measure the increase in fluorescence over time using a plate reader. A rapid increase in fluorescence indicates oxidative stress.[9]

-

-

Part 3: Data Synthesis and Interpretation

The neurotoxic potential of 3-CA is best summarized by comparing its effects in the presence and absence of metabolic inhibition.

Table 1: Comparative Neurotoxic Endpoints for 3-CA

| Endpoint | Brain Region | 3-CA (10 mg/kg) | 3-CA (10 mg/kg) + Metabolic Inhibitor | Expected Outcome Rationale |

| 5-HT Levels | Striatum | ~5-10% decrease | ~50-70% decrease | Demonstrates that blocking metabolism unmasks potent serotonergic depletion. |

| TPH Activity | Hippocampus | No significant change | ~40-60% decrease | Indicates long-term damage to the serotonin synthesis machinery. |

| SERT Density | Frontal Cortex | No significant change | ~30-50% decrease | Reflects the loss of serotonergic axon terminals. |

| Cell Viability (in vitro) | SH-SY5Y Cells | IC50 > 1000 µM | IC50 ~ 400-600 µM | In vitro confirmation that the parent compound or its active metabolite is cytotoxic. |

| ROS Production (in vitro) | SH-SY5Y Cells | ~25% increase | ~150-200% increase | Links the cytotoxic mechanism to the induction of oxidative stress. |

Note: The values presented in this table are illustrative and based on expected outcomes from studies of related compounds like PCA. Actual experimental results may vary.

Conclusion for the Field

3-Chloroamphetamine serves as a compelling case study in neuropharmacology, where the metabolic fate of a compound is the primary determinant of its neurotoxic liability. While it may appear less harmful than its para-substituted isomer under normal conditions, its potential to inflict significant and lasting damage on the serotonergic system is undeniable when its primary metabolic clearance pathway is inhibited.[1] For researchers and drug development professionals, this underscores the critical importance of comprehensive metabolic profiling and the investigation of drug-drug interactions that could inhibit key enzyme systems. The methodologies outlined in this guide provide a robust framework for evaluating the neurotoxic risk of 3-CA and other novel psychoactive substances, ensuring that both inherent toxicity and its metabolic modulation are thoroughly understood.

References

-

Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved from [Link]

-

Quora. (2014, July 11). Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not?. Retrieved from [Link]

-

Pubmed. (2011, June 15). Neuronal Nicotinic Receptors as New Targets for Amphetamine-Induced Oxidative Damage and Neurotoxicity. Retrieved from [Link]

-

PubMed. (n.d.). Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Chloroamphetamine. Retrieved from [Link]

-

Frontiers. (2019, May 9). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Retrieved from [Link]

-

PubMed. (1996, October 25). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Retrieved from [Link]

-

Grokipedia. (n.d.). 3-Chloroamphetamine. Retrieved from [Link]

-

ACS Publications. (n.d.). p-Chloroamphetamine induces serotonin release through serotonin transporters. Retrieved from [Link]

-

PubMed. (2015, April 15). In Vivo [¹⁸F] FDG PET Imaging Reveals That P-Chloroamphetamine Neurotoxicity Is Associated With Long-Term Cortical and Hippocampal Hypometabolism. Retrieved from [Link]

-

PubMed. (2007, March 15). The effects of p-chloroamphetamine, methamphetamine and 3,4-methylenedioxymethamphetamine (ecstasy) on the gene expression of cytoskeletal proteins in the rat brain. Retrieved from [Link]

-

PMC - NIH. (n.d.). Amphetamine toxicities Classical and emerging mechanisms. Retrieved from [Link]

-

PubMed. (n.d.). Measurement of tryptophan hydroxylase activity in rat pineal glands and pinealocytes using an HPLC assay with electrochemical detection. Retrieved from [Link]

-

PubMed. (1992, July 28). p-Chloroamphetamine induces serotonin release through serotonin transporters. Retrieved from [Link]

-

PMC. (n.d.). The Role of Oxidative Stress, Metabolic Compromise, and Inflammation in Neuronal Injury Produced by Amphetamine-Related Drugs of Abuse. Retrieved from [Link]

-

PubMed. (2015, December 15). Methamphetamine oxidative stress, neurotoxicity, and functional deficits are modulated by nuclear factor-E2-related factor 2. Retrieved from [Link]

-

PubMed. (1991, October 2). L-DOPA potentiation of the serotonergic deficits due to a single administration of 3,4-methylenedioxymethamphetamine, p-chloroamphetamine or methamphetamine to rats. Retrieved from [Link]

-

PubMed. (2000, May 15). Toward development of an in vitro model of methamphetamine-induced dopamine nerve terminal toxicity. Retrieved from [Link]

-

MDPI. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

-

RSC Publishing. (2023, September 4). Measuring tryptophan dynamics using fast scan cyclic voltammetry at carbon fiber microelectrodes with improved sensitivity and selectivity. Retrieved from [Link]

-

PubMed. (n.d.). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Retrieved from [Link]

-

MDPI. (2020, April 18). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. Retrieved from [Link]

-

MDPI. (2025, April 9). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Retrieved from [Link]

-

UAB Digital Commons. (2025, January 1). Stimulation And Quantification Of Dopamine-Associated Behaviors. Retrieved from [Link]

-

YouTube. (2025, October 8). New approach methods for adult and developmental neurotoxicity. Retrieved from [Link]

-

Oxford Academic. (2018, August 15). Behavioral and Serotonergic Changes in the Frontal Cortex Following Methamphetamine Self-Administration. Retrieved from [Link]

-

MDPI. (2021, March 4). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Retrieved from [Link]

-

PubMed. (n.d.). Long-term reduction of brain serotonin by p-chloroamphetamine: effects of inducers and inhibitors of drug metabolism. Retrieved from [Link]

-

PubMed. (n.d.). Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption. Retrieved from [Link]

-

CUNY Academic Works. (n.d.). Quantifying Psychostimulant-induced Sensitization Effects on Dopamine and Acetylcholine Release across different Timescales. Retrieved from [Link]

-

iGEM. (n.d.). Assay for activity of tryptophan hydroxylase 1. Retrieved from [Link]

-

MDPI. (2024, March 8). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]

-

ResearchGate. (2026, January 22). (PDF) Measuring Tryptophan Dynamics Using Fast Scan Cyclic Voltammetry at Carbon Fiber Microelectrodes with Improved Sensitivity and Selectivity. Retrieved from [Link]

Sources

- 1. 3-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 4. Long-term reduction of brain serotonin by p-chloroamphetamine: effects of inducers and inhibitors of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Oxidative Stress, Metabolic Compromise, and Inflammation in Neuronal Injury Produced by Amphetamine-Related Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-DOPA potentiation of the serotonergic deficits due to a single administration of 3,4-methylenedioxymethamphetamine, p-chloroamphetamine or methamphetamine to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Measurement of tryptophan hydroxylase activity in rat pineal glands and pinealocytes using an HPLC assay with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]

The Pharmacological Evolution of 3-Chloroamphetamine (PAL-304): From Serotonergic Neurotoxin to Transporter-Focused Therapeutics

Abstract & Historical Context

In the mid-to-late 20th century, neuropharmacologists sought selective chemical tools to probe the central serotonergic system. 4-Chloroamphetamine (PCA) emerged as a potent serotonin releaser but was quickly identified as a severe serotonergic neurotoxin. In the search for a safer alternative, researchers turned to its positional isomer, 3-chloroamphetamine (3-CA) , also known as meta-chloroamphetamine (MCA) or PAL-304.

Chemically featuring a 3-chlorophenyl ring attached to a propan-2-amine backbone (Molecular Weight: 169.65 g/mol ; XLogP3 = 2.7), 3-CA easily crosses the blood-brain barrier (1)[1]. Initially, 3-CA was heralded as a potential non-neurotoxic selective serotonin releaser. However, rigorous pharmacological profiling revealed two critical realities: it was only non-neurotoxic due to a metabolic loophole, and it was far from selective.

The Neurotoxicity Paradox: A Metabolic Illusion

Early in vivo studies in rodents suggested that, unlike PCA, 3-CA did not produce long-term depletion of brain 5-hydroxytryptamine (5-HT) or serotonergic terminal degeneration (2)[2]. This led to the premature hypothesis that moving the chlorine atom to the meta position abolished neurotoxicity.

The Causality of Toxicity: The lack of toxicity was an artifact of rodent metabolism. 3-CA undergoes rapid cytochrome P450-mediated para-hydroxylation in the rodent liver, leading to rapid systemic clearance before neurotoxic cascades can initiate. When researchers pretreated rats with iprindole—a drug that blocks ring hydroxylation—or utilized guinea pigs (which lack this specific metabolic pathway), 3-CA produced long-lasting 5-HT depletion identical to PCA (3)[3].

Metabolic pathway of 3-CA vs PCA illustrating the neurotoxicity paradox in rodents.

Self-Validating Protocol: In Vivo Assessment of Serotonergic Neurotoxicity

To accurately assess neurotoxicity independent of metabolic artifacts, the following protocol is standard:

-

Metabolic Inhibition: Pre-treat subjects (male Sprague-Dawley rats) with iprindole (10 mg/kg, i.p.) 1 hour prior to 3-CA administration. Causality: This competitively inhibits CYP450 enzymes, preventing the rapid para-hydroxylation of 3-CA.

-

Ligand Administration: Administer 3-CA (10–20 mg/kg, i.p.).

-

Washout Period: Maintain animals under standard conditions for 14 days post-administration. Causality: A two-week washout is critical to ensure that any observed monoamine depletion is due to physical terminal degeneration rather than acute pharmacological release.

-

Tissue Harvest & Quantification: Euthanize animals, rapidly dissect the cortex and hippocampus, and quantify total tissue 5-HT and 5-HIAA levels using HPLC with electrochemical detection (HPLC-ECD).

Pharmacological Profile: Debunking the "Selective" Myth

Despite early hopes, 3-CA is not a selective serotonin releaser. It is a highly potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) . In fact, 3-CA shows an approximate 10-fold preference for the induction of catecholamine (dopamine and norepinephrine) release over serotonin release (2)[2].

Furthermore, 10 μM agonist screens have confirmed that 3-CA and its structural derivatives lack significant agonist activity at key off-target G-protein coupled receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C (4)[4]. Its mechanism of action is entirely transporter-mediated.

Mechanism of transporter-mediated monoamine efflux induced by 3-CA binding.

Self-Validating Protocol: Synaptosomal Monoamine Release Assay

To quantify the releasing potency of 3-CA, researchers utilize synaptosomes—isolated presynaptic nerve terminals that retain functional membrane transporters and synaptic vesicles.

-

Tissue Preparation: Euthanize rats and rapidly dissect the striatum (for DAT assays) and cortex (for SERT/NET assays). Causality: Rapid dissection on ice prevents ischemic degradation of delicate transporter proteins.

-

Homogenization: Homogenize tissue in ice-cold 0.32 M sucrose buffer. Causality: Isotonic sucrose preserves the osmotic integrity of the synaptosomes, preventing premature vesicle rupture.

-

Differential Centrifugation: Centrifuge at 1,000 x g to remove cellular debris, followed by 12,000 x g to pellet the functional synaptosome fraction.

-

Pre-loading: Incubate synaptosomes with tritium-labeled monoamines (e.g., [3H]5-HT or [3H]DA) for 30 minutes. Causality: This loads the presynaptic vesicles, establishing a quantifiable baseline for measuring transporter-mediated efflux.

-

Ligand Exposure: Introduce 3-CA at varying concentrations (e.g., 1 nM to 10 μM) and incubate.

-

Quantification: Terminate the reaction via rapid filtration through glass-fiber filters. Measure the remaining intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the loss of tritium compared to vehicle controls.

Step-by-step workflow for the in vitro synaptosomal monoamine release assay.

Structural Activity Relationship (SAR) & Hybrid Ligands

While 3-CA itself remains primarily a research tool, its structural profile has been instrumental in modern drug development. By using 3-CA as a foundational scaffold, researchers discovered that increasing the size of the ligand molecule past a critical point flips its pharmacological activity from a substrate-type releaser to an uptake inhibitor (5)[5].

This principle led to the development of hybrid dopamine uptake blocker–serotonin releaser ligands . These compounds (often bupropion or cathinone analogs like 3-CMC) aim to treat stimulant addiction by providing a slow-onset dopamine blockade while simultaneously releasing serotonin to mitigate withdrawal-induced dysphoria.

Quantitative Data: Monoamine Release Potencies

The following table summarizes the structure-activity relationship of 3-CA and its related derivatives, demonstrating how structural modifications alter transporter affinity and shift the balance between dopamine and serotonin release.

| Compound Name | Structure Type | DA Release EC50 (nM) | 5-HT Release EC50 (nM) |

| 3-Chloroamphetamine (PAL-304) | Amphetamine | 11.8 ± 0.7 | 120 ± 6 |

| 3-Chloromethcathinone (3-CMC / PAL-434) | Cathinone | 46.8 ± 4.0 | 410 ± 36 |

| 3'-Chloro-2-methylaminopropiophenone | Propiophenone | Not Determined | 410 ± 38 |

| N-Methyl-1-phenyl-2-butanamine | Butanamine | Not Determined | 4698 ± 479 |

| 2-Methylaminobutyrophenone | Butyrophenone | 411 ± 98 | >10,000 (Inactive) |

(Data aggregated from synaptosomal assays utilizing male rat brain preparations[2][5][6].)

References

- Source: grokipedia.

- Source: wikipedia.

- Source: wikipedia.

- Source: acs.

- Source: nih.

- Source: researchgate.

- Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC)

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 3-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. euda.europa.eu [euda.europa.eu]

Metabolic pathways of 1-(3-Chlorophenyl)propan-2-amine in mammalian systems

An In-Depth Technical Guide to the Metabolic Pathways of 1-(3-Chlorophenyl)propan-2-amine in Mammalian Systems

Introduction

1-(3-Chlorophenyl)propan-2-amine (3-CPA) is a synthetic compound of interest in pharmacological and toxicological research. Understanding its metabolic fate within mammalian systems is crucial for elucidating its mechanism of action, potential toxicity, and pharmacokinetic profile. This guide provides a comprehensive overview of the metabolic pathways of 3-CPA, detailing the enzymatic processes involved, the resulting metabolites, and the experimental methodologies used to study these transformations. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism.

Metabolic Pathways of 3-CPA

The metabolism of 3-CPA in mammals is anticipated to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions. These processes primarily occur in the liver and are designed to increase the water solubility of the compound, facilitating its excretion from the body.

Phase I Metabolism

Phase I metabolism of 3-CPA is expected to be dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Based on the metabolism of structurally similar amphetamine-like compounds, the primary Phase I metabolic pathways for 3-CPA are projected to be aromatic hydroxylation, N-dealkylation, and side-chain oxidation.

-

Aromatic Hydroxylation: This reaction introduces a hydroxyl group onto the phenyl ring of 3-CPA. The position of hydroxylation can vary, leading to the formation of different phenolic metabolites. The specific CYP isoenzymes involved in the metabolism of other substances, such as CYP2D6, are often implicated in the aromatic hydroxylation of compounds with a phenylpropylamine scaffold.

-

N-Dealkylation: This process involves the removal of the amino group from the propane side chain, leading to the formation of a ketone metabolite, 1-(3-chlorophenyl)propan-2-one. This reaction is also typically mediated by CYP enzymes.

-

Side-Chain Oxidation: Hydroxylation of the propyl side chain can also occur, leading to the formation of alcoholic metabolites. For instance, hydroxylation at the carbon adjacent to the phenyl ring would yield 1-(3-chlorophenyl)-1-hydroxypropan-2-amine.

The following diagram illustrates the predicted Phase I metabolic pathways of 3-CPA.

Caption: Predicted Phase I metabolic pathways of 3-CPA.

Phase II Metabolism

The metabolites formed during Phase I, which now possess functional groups like hydroxyl or amino moieties, can undergo Phase II conjugation reactions. These reactions further increase their water solubility and facilitate their elimination. The primary Phase II reactions for 3-CPA metabolites are expected to be glucuronidation and sulfation.

-

Glucuronidation: This involves the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to the hydroxyl or amino groups of the Phase I metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the phenolic metabolites. This reaction is catalyzed by sulfotransferases (SULTs).

The conjugated metabolites are then readily excreted in the urine and/or feces.

Experimental Methodologies for Studying 3-CPA Metabolism

A combination of in vitro and in vivo experimental approaches is necessary to fully characterize the metabolic pathways of 3-CPA.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to investigate specific metabolic reactions and identify the enzymes involved.

-

Liver Microsomes: These are preparations of the endoplasmic reticulum from liver cells and are a rich source of CYP enzymes. Incubating 3-CPA with liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) allows for the study of Phase I metabolism.

-

Hepatocytes: Primary hepatocytes or cultured hepatocyte cell lines contain a broader range of drug-metabolizing enzymes, including both Phase I and Phase II enzymes. They provide a more complete picture of hepatic metabolism.

The following diagram outlines a typical workflow for an in vitro metabolism study using liver microsomes.

Caption: Workflow for an in vitro metabolism study.

In Vivo Metabolism Studies

In vivo studies in animal models (e.g., rats, mice) are essential to understand the overall ADME (absorption, distribution, metabolism, and excretion) profile of 3-CPA in a whole organism.

-

Animal Dosing: 3-CPA is administered to the animals, and biological samples (e.g., plasma, urine, feces) are collected over time.

-

Metabolite Profiling: The collected samples are then analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Analytical Techniques

The identification and quantification of 3-CPA and its metabolites heavily rely on advanced analytical instrumentation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for metabolite identification and quantification due to its high sensitivity and selectivity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which aids in the structural elucidation of unknown metabolites.

Summary of Predicted 3-CPA Metabolites

The following table summarizes the predicted major and minor metabolites of 3-CPA.

| Metabolite Type | Specific Metabolite | Metabolic Pathway | Expected Abundance |

| Phase I | Phenolic Metabolites | Aromatic Hydroxylation | Major |

| Phase I | 1-(3-Chlorophenyl)propan-2-one | N-Dealkylation | Minor |

| Phase I | Alcoholic Metabolites | Side-Chain Oxidation | Minor |

| Phase II | Glucuronide Conjugates | Glucuronidation | Major |

| Phase II | Sulfate Conjugates | Sulfation | Major |

Conclusion

The metabolic pathways of 1-(3-Chlorophenyl)propan-2-amine in mammalian systems are predicted to involve extensive Phase I and Phase II metabolism, leading to the formation of more polar and readily excretable metabolites. A thorough understanding of these pathways, achieved through a combination of in vitro and in vivo studies coupled with advanced analytical techniques, is fundamental for the preclinical development and safety assessment of this compound. The insights gained from these studies are critical for predicting potential drug-drug interactions, understanding inter-individual variability in metabolism, and ultimately ensuring the safe and effective use of 3-CPA in any future clinical applications.

References

An In-depth Technical Guide on the Differential Neurotoxicity of 3-Chloroamphetamine and 4-Chloroamphetamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential neurotoxicity of two closely related regioisomers, 3-chloroamphetamine (3-CA) and 4-chloroamphetamine (4-CA). While both are potent monoamine releasing agents, their neurotoxic profiles diverge significantly, a phenomenon primarily governed by their metabolic fates. 4-CA is a well-established and potent serotonergic neurotoxin, inducing long-lasting damage to serotonin (5-HT) nerve terminals. In contrast, 3-CA is considered a latent neurotoxin; its inherent neurotoxic potential is masked by rapid metabolic inactivation. This guide will elucidate the pharmacodynamic properties, metabolic pathways, and cellular mechanisms that underpin this critical difference. Detailed experimental protocols for assessing chloroamphetamine neurotoxicity are also provided to facilitate further research in this area.

Introduction and Core Thesis

3-Chloroamphetamine (3-CA, meta-chloroamphetamine) and 4-chloroamphetamine (4-CA, para-chloroamphetamine, PCA) are substituted amphetamines that have been utilized in research to probe the function of monoaminergic systems.[1][2] A critical distinction for researchers is their profoundly different in vivo neurotoxicity. 4-CA is a potent and selective serotonergic neurotoxin, widely used to create animal models of serotonin depletion.[2] Conversely, 3-CA, under normal physiological conditions, does not produce significant serotonergic neurotoxicity.[1]

The central thesis of this guide is that the differential neurotoxicity between 3-CA and 4-CA is not due to fundamental differences in their interaction with neuronal targets, but rather is a direct consequence of their divergent metabolic stability. 3-CA undergoes rapid detoxification, while 4-CA is more resistant to metabolic breakdown, allowing it to accumulate to neurotoxic concentrations within serotonergic neurons.

Comparative Pharmacodynamic Profiles

Both 3-CA and 4-CA are potent serotonin-norepinephrine-dopamine releasing agents (SNDRAs), acting as substrates for their respective transporters (SERT, NET, DAT).[1][2] Their primary mechanism of action involves uptake into the presynaptic terminal, disruption of the vesicular proton gradient, and reversal of transporter function, leading to a non-exocytotic release of neurotransmitters.[3]

While both compounds are effective monoamine releasers, they exhibit different potencies at the three major monoamine transporters.

| Compound | Target | EC50 (nM) for Monoamine Release |

| 3-Chloroamphetamine (3-CA) | Norepinephrine | 9.4 |

| Dopamine | 11.8 | |

| Serotonin | 120 | |

| 4-Chloroamphetamine (4-CA) | Norepinephrine | 23.5 - 26.2 |

| Dopamine | 42.2 - 68.5 | |

| Serotonin | 28.3 |

Data compiled from multiple sources.[1][2]

As the data indicates, 3-CA displays a roughly 10-fold preference for inducing the release of catecholamines (norepinephrine and dopamine) over serotonin.[1] In contrast, 4-CA is a more balanced SNDRA, with potent activity at all three transporters.

Metabolism: The Crucial Determinant of Neurotoxicity

The key to understanding the divergent neurotoxic profiles of 3-CA and 4-CA lies in their metabolism, which is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[4][5][6]

The Metabolic Fate of 3-Chloroamphetamine

3-CA is subject to rapid metabolism via aromatic hydroxylation at the para position (the position corresponding to the chlorine atom in 4-CA). This process, known as para-hydroxylation, introduces a hydroxyl group onto the phenyl ring, significantly increasing the polarity of the molecule and facilitating its rapid excretion. This metabolic pathway effectively detoxifies 3-CA, preventing it from reaching and sustaining the high concentrations in the brain necessary to induce neurotoxicity.

The Metabolic Stability of 4-Chloroamphetamine

In 4-CA, the para position is occupied by a chlorine atom. This substitution sterically hinders and electronically disfavors hydroxylation at this position. Consequently, 4-CA is metabolized much more slowly than 3-CA. This metabolic stability allows 4-CA to persist in the body and accumulate in the brain, where it can exert its long-lasting and toxic effects on serotonergic neurons. While some metabolism of 4-CA does occur, including a minor pathway involving hydroxylation and a shift of the chlorine atom (an "NIH shift"), this is not as efficient as the detoxification pathway of 3-CA.[7]

Unmasking the Neurotoxicity of 3-CA

The latent neurotoxicity of 3-CA can be revealed by inhibiting its metabolism. When the action of CYP enzymes responsible for para-hydroxylation is blocked by metabolic inhibitors, 3-CA is no longer rapidly detoxified. Under these conditions, it produces potent serotonergic neurotoxicity that is approximately equivalent to that of 4-CA.[1] This critical experiment demonstrates that the inherent neurotoxic potential of both molecules is comparable, and that metabolism is the primary differentiating factor.

Caption: Metabolic pathways of 3-CA and 4-CA and the effect of metabolic inhibition.

Mechanisms of Chloroamphetamine-Induced Serotonergic Neurotoxicity

When present in sufficient concentrations, both 4-CA and metabolically-stabilized 3-CA induce neurotoxicity through a common cascade of events within serotonergic neurons.

Prerequisite: Uptake via the Serotonin Transporter (SERT)

The selective toxicity of these compounds to serotonergic neurons is conferred by their high affinity for SERT. The neurotoxin must be actively transported into the neuron to exert its effects.[2] Co-administration of selective serotonin reuptake inhibitors (SSRIs), which block SERT, can prevent the neurotoxicity of 4-CA.[2]

The Neurotoxic Cascade

Once inside the neuron, chloroamphetamines trigger a multi-faceted cascade leading to neuronal damage and death.

-

Mitochondrial Dysfunction: Amphetamines disrupt mitochondrial function by inhibiting the electron transport chain, which impairs cellular respiration and reduces ATP production.[8] This energy crisis makes the neuron more vulnerable to subsequent insults.

-

Oxidative Stress: The massive, non-physiological release of monoamines, particularly dopamine which can be taken up by SERT, leads to their auto-oxidation and the generation of reactive oxygen species (ROS). This overwhelms the neuron's antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA.

-

Activation of Stress-Activated Protein Kinases (SAPKs): The cellular stress induced by mitochondrial dysfunction and ROS production activates signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[9][10] These pathways can promote pro-apoptotic signaling.

-

Apoptosis (Programmed Cell Death): The culmination of these insults is the activation of the intrinsic apoptotic pathway. This involves the dysregulation of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic members (e.g., Bax) and a decrease in anti-apoptotic members (e.g., Bcl-2).[11][12][13] This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), such as caspase-3, that execute the cell death program.[12][14][15]

Caption: Key signaling events in chloroamphetamine-induced serotonergic neurotoxicity.

Experimental Methodologies for Assessing Neurotoxicity

This section provides step-by-step protocols for key experiments used to evaluate the neurotoxic effects of chloroamphetamines.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the real-time measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Caption: Workflow for an in vivo microdialysis experiment.